BenchChemオンラインストアへようこそ!

Edoxaban Tosylate

Anticoagulation Factor Xa Inhibition In Vitro Pharmacology

Select Edoxaban Tosylate for superior in vitro potency (IC50=0.78 nM vs. rivaroxaban's 1.54 nM) enabling robust signal generation at lower concentrations—critical for sensitive FXa activity assays. Its minimal (<4%) CYP3A4 metabolism simplifies DDI study design vs. apixaban or rivaroxaban, while ENGAGE AF-TIMI 48 data offer a differentiated safety margin for trials in bleeding-risk populations. High-purity (≥98%) solid. For advanced formulation research, its BCS Class IV profile models challenging oral delivery. Standard global shipping; confirm local import permits for regulated pharmaceutical materials.

Molecular Formula C31H38ClN7O7S2
Molecular Weight 720.3 g/mol
CAS No. 480449-71-6
Cat. No. B1437204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdoxaban Tosylate
CAS480449-71-6
SynonymsDU-176
DU-176b
edoxaban
edoxaban tosylate
N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7- tetrahydro(1,3)thiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)oxamide
N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)ethanediamide p-toluenesulfonate monohydrate
Savaysa
Molecular FormulaC31H38ClN7O7S2
Molecular Weight720.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
InChIInChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15-,17+;/m0./s1
InChIKeyZLFZITWZOYXXAW-QXXZOGQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edoxaban Tosylate CAS 480449-71-6: Baseline Pharmacology and Procurement Overview


Edoxaban Tosylate (CAS 480449-71-6) is the tosylate salt form of edoxaban, an orally active, direct, and highly selective inhibitor of coagulation Factor Xa (FXa) [1]. As a member of the direct oral anticoagulant (DOAC) class, it exerts its anticoagulant effect by directly binding to the active site of FXa, thereby interrupting the coagulation cascade and inhibiting thrombin generation and clot formation [2]. Unlike some other DOACs, edoxaban is administered once daily and has an elimination half-life of 9-11 hours, with approximately 50% renal excretion [1][3]. The tosylate salt form is the active pharmaceutical ingredient utilized in clinical formulations and research applications.

Why Edoxaban Tosylate Cannot Be Directly Substituted with Apixaban or Rivaroxaban


Despite sharing a common FXa inhibitory mechanism, edoxaban, apixaban, and rivaroxaban exhibit distinct and clinically meaningful differences in their pharmacokinetic, pharmacodynamic, and metabolic profiles that preclude simple interchangeability. Key differentiating factors include substantial variations in oral bioavailability (62% vs. ~50% vs. 66-100%) [1], plasma protein binding (55% vs. 87% vs. >90%) [1], and reliance on CYP3A4-mediated metabolism (<4% vs. 15% vs. 32%) [1][2]. These disparities translate into different dosing regimens (once-daily vs. twice-daily), distinct drug-drug interaction liabilities, and variable sensitivity of routine coagulation assays, making each agent a unique therapeutic and research entity [3].

Quantitative Differential Evidence for Edoxaban Tosylate vs. Comparator FXa Inhibitors


Edoxaban Exhibits Superior In Vitro Potency Against Factor Xa Compared to Rivaroxaban

Edoxaban demonstrates significantly higher potency in inhibiting Factor Xa activity compared to rivaroxaban in a standardized in vitro assay. The half-maximal inhibitory concentration (IC50) for anti-Xa activity was determined to be 430 ng/mL (0.78 nM) for edoxaban, versus 670 ng/mL (1.54 nM) for rivaroxaban [1]. This indicates that a lower molar concentration of edoxaban is required to achieve the same degree of enzymatic inhibition, reflecting its greater intrinsic potency at the molecular target.

Anticoagulation Factor Xa Inhibition In Vitro Pharmacology

Edoxaban Demonstrates Lower Steady-State Drug Exposure (AUC) Than Apixaban and Rivaroxaban

In a comparative clinical pharmacokinetic study of 329 patients, the 24-hour systemic exposure (AUC0-24) of edoxaban (60 mg QD) was substantially lower than that of both apixaban (5 mg BID) and rivaroxaban (15 mg QD). The geometric mean AUC0-24 was 1290 ng·h/mL for edoxaban, compared to 4550 ng·h/mL for apixaban and 2710 ng·h/mL for rivaroxaban [1]. This lower exposure profile, achieved at a therapeutic dose, suggests a distinct pharmacokinetic behavior that may contribute to its differentiated safety profile, particularly regarding bleeding risk [1].

Pharmacokinetics Drug Exposure Clinical Pharmacology

Edoxaban Exhibits Minimal CYP450-Mediated Metabolism, Reducing Drug-Drug Interaction Risk Compared to Rivaroxaban and Apixaban

Edoxaban is predominantly eliminated unchanged, with minimal (<4%) contribution from cytochrome P450 (CYP) enzymes, specifically CYP3A4 [1]. In contrast, rivaroxaban metabolism involves ~32% CYP metabolism, and apixaban involves ~15% CYP metabolism [1]. This fundamental difference in clearance pathways means that edoxaban's pharmacokinetics are less susceptible to alteration by strong CYP3A4 inhibitors or inducers, a class of drugs that includes many azole antifungals and protease inhibitors [2].

Drug Metabolism CYP3A4 Drug-Drug Interactions

Edoxaban Demonstrates Superior Safety Profile with Significantly Reduced Major Bleeding vs. Warfarin in Phase III Trial

In the pivotal ENGAGE AF-TIMI 48 phase III trial (N=21,105), the higher-dose edoxaban regimen (60/30 mg daily) demonstrated a 20% reduction in the risk of major bleeding compared to warfarin (Hazard Ratio [HR] 0.80, 95% CI 0.71-0.91) while maintaining non-inferior efficacy for stroke prevention [1]. The lower-dose edoxaban regimen (30/15 mg daily) achieved an even greater 53% reduction in major bleeding (HR 0.47, 95% CI 0.41-0.55) [1]. Notably, the relative safety advantage of edoxaban over warfarin increased with the severity of bleeding events, as assessed by multiple bleeding scales (ISTH, TIMI, GUSTO, BARC) [2].

Clinical Trial Bleeding Risk Atrial Fibrillation

Edoxaban Offers Differentiated Coagulation Assay Sensitivity, Facilitating Laboratory Monitoring

In a head-to-head comparison of the effects of FXa inhibitors on standard coagulation assays using drug-enriched normal plasma (0 to ~600 ng/mL), edoxaban and rivaroxaban demonstrated higher sensitivity across all tested prothrombin time (PT) and activated partial thromboplastin time (aPTT) reagents compared to apixaban [1]. Specifically, no PT or aPTT reagent system effectively detected the presence of apixaban at clinically relevant concentrations, whereas edoxaban produced measurable and concentration-dependent prolongation of clotting times [1]. This differential sensitivity can be leveraged for qualitative assessment of drug presence or adherence in clinical and research settings.

Coagulation Assays Laboratory Monitoring Anti-Xa Activity

Edoxaban Tosylate is a BCS Class IV Compound, Differentiating it from Other FXa Inhibitors in Formulation Requirements

Edoxaban tosylate monohydrate is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low solubility and low permeability [1]. This physicochemical profile differentiates it from other FXa inhibitors like rivaroxaban (BCS Class II: low solubility, high permeability) and apixaban (BCS Class III: high solubility, low permeability) [2]. The poor aqueous solubility and permeability of edoxaban tosylate limit its oral bioavailability and present unique challenges for formulation development, particularly for creating generics or novel drug delivery systems [1].

Biopharmaceutics BCS Classification Drug Formulation

Optimal Research and Industrial Use Cases for Edoxaban Tosylate Based on Differentiated Properties


In Vitro FXa Inhibition Studies Requiring High Potency Reference Standard

Due to its superior in vitro potency (IC50 = 0.78 nM) compared to rivaroxaban (IC50 = 1.54 nM), Edoxaban Tosylate is the preferred reference standard for sensitive FXa activity assays where minimizing compound concentration is critical to avoid off-target or solvent-related artifacts. Its higher potency allows for robust signal generation at lower drug concentrations, increasing the dynamic range and sensitivity of biochemical assays [1].

Clinical Research in High-Bleeding-Risk Populations or Elderly Patients

For clinical studies involving patient populations at elevated risk for hemorrhagic events (e.g., elderly, renal impairment, or those with a history of bleeding), Edoxaban Tosylate offers a quantifiable safety advantage. The ENGAGE AF-TIMI 48 trial demonstrated a 20-53% reduction in major bleeding compared to warfarin, with even greater absolute risk reductions observed in older patients (e.g., -82 major bleeding events per 10,000 patient-years in patients ≥75 years) [2][3]. This differentiated safety profile makes edoxaban a compelling candidate for trials aiming to minimize bleeding complications.

Polypharmacy and Drug-Drug Interaction Studies

Edoxaban's minimal (<4%) reliance on CYP3A4-mediated metabolism positions it as an ideal FXa inhibitor for studies involving patients on multiple concomitant medications or for in vitro investigations of drug-drug interactions (DDIs). Unlike apixaban and rivaroxaban, which are significantly metabolized by CYP3A4, edoxaban's pharmacokinetics are less likely to be confounded by CYP modulators, simplifying study design and interpretation in complex pharmacotherapy settings [4].

Development of Novel Oral Formulations for Poorly Soluble/Permeable Drugs

As a BCS Class IV compound with inherently low solubility and permeability, Edoxaban Tosylate serves as an excellent model drug for pharmaceutical scientists developing advanced formulation technologies, such as self-microemulsifying drug delivery systems (SMEDDS), amorphous solid dispersions, or lipid-based formulations. Its challenging physicochemical profile provides a rigorous test for novel drug delivery platforms aimed at enhancing oral bioavailability of poorly water-soluble drugs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edoxaban Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.